4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
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Overview
Description
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure containing both pyrrole and pyridine rings, and a cyclopropylamino group attached to the nitrogen atom. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.
Amidation: The final step involves the amidation of the carboxylic acid group to form the carboxamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolo[2,3-b]pyridine core.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a JAK1 inhibitor, it binds to the ATP-binding site of JAK1, preventing its activation and subsequent phosphorylation of downstream signaling molecules . This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and inflammation .
Comparison with Similar Compounds
4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide can be compared with other similar compounds, such as:
4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide: This compound also targets JAK1 but lacks the cyclopropylamino group, which may affect its selectivity and potency.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar bicyclic structure but differ in the specific functional groups attached, leading to variations in their biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds have a different nitrogen arrangement in the ring structure and exhibit a wide range of pharmacological activities.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Properties
CAS No. |
920961-36-0 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-(cyclopropylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C11H12N4O/c12-10(16)8-5-14-11-7(3-4-13-11)9(8)15-6-1-2-6/h3-6H,1-2H2,(H2,12,16)(H2,13,14,15) |
InChI Key |
KHVASZCEDOGQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C3C=CNC3=NC=C2C(=O)N |
Origin of Product |
United States |
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